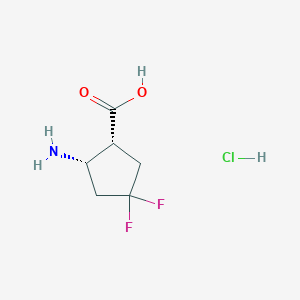
1-(Aminomethyl)-3-fluorocyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Aminomethyl)-3-fluorocyclobutan-1-ol is a unique organic compound characterized by a cyclobutane ring substituted with an aminomethyl group and a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-3-fluorocyclobutan-1-ol typically involves the cyclization of appropriate precursors. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of robust catalysts can be employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Aminomethyl)-3-fluorocyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanones, while substitution reactions can produce a variety of substituted cyclobutanes.
Aplicaciones Científicas De Investigación
1-(Aminomethyl)-3-fluorocyclobutan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of novel materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-(Aminomethyl)-3-fluorocyclobutan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds, while the fluorine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
1-(Aminomethyl)cyclobutan-1-ol: Lacks the fluorine atom, resulting in different reactivity and binding properties.
3-Fluorocyclobutan-1-ol: Lacks the aminomethyl group, affecting its hydrogen bonding capabilities.
Uniqueness: 1-(Aminomethyl)-3-fluorocyclobutan-1-ol is unique due to the presence of both the aminomethyl and fluorine substituents, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C5H10FNO |
|---|---|
Peso molecular |
119.14 g/mol |
Nombre IUPAC |
1-(aminomethyl)-3-fluorocyclobutan-1-ol |
InChI |
InChI=1S/C5H10FNO/c6-4-1-5(8,2-4)3-7/h4,8H,1-3,7H2 |
Clave InChI |
WGKFSXNZOAUPQW-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1(CN)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,5-Diazabicyclo[4.2.0]octanebis(2,2,2-trifluoroacetate)](/img/structure/B15231909.png)

![Ethyl 2-oxo-1,2-dihydropyrrolo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B15231918.png)







